Cas no 1021127-08-1 (3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://www.kuujia.com/scimg/cas/1021127-08-1x500.png)
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- AKOS024493492
- VU0632455-1
- F5047-0337
- 1021127-08-1
-
- Inchi: 1S/C24H27N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,30)
- InChI Key: PFIUKQTYIWTXDB-UHFFFAOYSA-N
- SMILES: O=C1C2(CCN(C(CCC3C=CC=CC=3)=O)CC2)NC(N1CCOC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 421.20015635g/mol
- Monoisotopic Mass: 421.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79Ų
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5047-0337-30mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-5mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-10μmol |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-2μmol |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-20mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-4mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-20μmol |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-2mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-40mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5047-0337-50mg |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021127-08-1 | 50mg |
$160.0 | 2023-09-10 |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
3. Book reviews
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Introduction to 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021127-08-1)
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique spirocyclic framework and potential bioactivity. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1021127-08-1, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and therapeutic development.
The molecular structure of 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic core composed of a triazine ring fused with a decane backbone. This spirocyclic arrangement introduces rigidity to the molecule, which can be advantageous for binding to biological targets with high specificity. The presence of both phenoxyethyl and (3-phenylpropanoyl) side chains further enhances the molecular diversity and functional potential of this compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of such complex molecules with biological systems more effectively. The spirocyclic scaffold of 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability. These characteristics make it an attractive candidate for further development into a lead compound for novel therapeutic agents.
In the realm of medicinal chemistry, the synthesis of heterocyclic compounds like triazaspiro[4.5]decane has been a focus area due to their diverse biological activities. The triazine moiety in particular is known for its ability to interact with various biological targets, including enzymes and receptors. The incorporation of additional functional groups such as phenoxyethyl and (3-phenylpropanoyl) into the triazaspiro scaffold can modulate the electronic and steric properties of the molecule, thereby influencing its bioactivity.
One of the most compelling aspects of 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with enhanced biological activity against various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design in developing new therapeutics. The unique structural features of 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it an excellent candidate for such approaches. High-throughput screening (HTS) campaigns have been conducted using libraries containing this compound or its derivatives to identify hits with potential therapeutic value.
Moreover, the synthesis of triazaspiro[4.5]decane derivatives has been facilitated by advances in synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques. These methods have allowed for the efficient construction of complex molecular frameworks while maintaining high levels of selectivity and yield. Such advancements are crucial for enabling the rapid discovery and development of novel bioactive compounds.
The potential applications of 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione extend beyond oncology. Preliminary studies have suggested that this compound may have utility in treating inflammatory diseases and neurodegenerative disorders by modulating key signaling pathways involved in these conditions. The ability to fine-tune its structure allows researchers to tailor its bioactivity toward specific therapeutic targets.
In conclusion, 3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021127-08-1) represents a promising scaffold for drug discovery and development due to its unique structural features and potential bioactivity. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its properties for therapeutic use. As our understanding of biological systems continues to evolve, this compound is poised to play a significant role in the next generation of pharmaceutical innovations.
1021127-08-1 (3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) Related Products
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)



